molecular formula C9H5FN2O2S B1444220 4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid CAS No. 1495844-95-5

4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid

Cat. No. B1444220
CAS RN: 1495844-95-5
M. Wt: 224.21 g/mol
InChI Key: YMTLZROHKLQEDL-UHFFFAOYSA-N
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Description

The compound is a derivative of fluorophenyl compounds, which are often used in the synthesis of various pharmaceuticals . Fluorophenyl groups are known for their ability to form stable carbon-fluorine bonds, which can enhance the metabolic stability and bioavailability of pharmaceutical compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, fluorophenyl compounds are often synthesized through various coupling reactions . For instance, Suzuki-Miyaura cross-coupling reactions are commonly used to couple boronic acids with organic halides .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 3-(4-Fluorophenyl)propanoic acid, consists of a fluorophenyl group attached to a propanoic acid group . The presence of the fluorine atom can significantly influence the compound’s chemical properties due to its high electronegativity .


Chemical Reactions Analysis

Fluorophenyl compounds can participate in various chemical reactions. For example, they can undergo coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .


Physical And Chemical Properties Analysis

Fluorophenyl compounds generally have good stability and bioavailability due to the strong carbon-fluorine bonds. They also tend to have low toxicity and good tissue penetration .

Scientific Research Applications

Synthesis and Antibacterial Applications

  • Antibacterial Agents : New molecules incorporating fluorine and thiadiazole groups, such as 4-(3-Fluorophenyl)-1,2,3-thiadiazole derivatives, have been synthesized and evaluated for their antibacterial activities. These compounds have shown promising antibacterial efficacy, highlighting their potential in addressing antibiotic resistance issues B. S. Holla, K. Bhat, N. S. Shetty, 2003; B. S. Holla et al., 2005.

Anticancer Applications

  • Anticancer Agents : The synthesis of novel 1,2,4-triazolo[3,4-b]-thiadiazole derivatives, which include 4-(3-Fluorophenyl)-1,2,3-thiadiazole units, has been explored for their potential anticancer activities. Several of these compounds have demonstrated in vitro anticancer activity, suggesting a promising avenue for the development of new anticancer therapeutics K. Bhat, D. J. Prasad, B. Poojary, B. S. Holla, 2004.

Antimicrobial and Antifungal Applications

  • Antimicrobial and Antifungal Properties : Research on 4-(3-Fluorophenyl)-1,2,3-thiadiazole derivatives has also covered their antimicrobial and antifungal potentials. These studies have shown that the synthesized compounds possess significant inhibitory effects against a variety of microbial and fungal pathogens, indicating their relevance in developing new treatments for infectious diseases S. G. Dengale et al., 2019.

Novel Synthesis Techniques

  • Microwave-Assisted Synthesis : The application of microwave irradiation in the synthesis of thiadiazole derivatives, including those with the 4-(3-Fluorophenyl)-1,2,3-thiadiazole motif, has been explored for its efficiency and potential in rapid synthesis of complex molecules. This method has facilitated the development of compounds with enhanced antimicrobial activities M. Kidwai et al., 1998.

Safety And Hazards

Safety data sheets for similar compounds suggest that they may be harmful if swallowed, cause skin irritation, and may cause respiratory irritation . It’s always important to handle chemical compounds with appropriate safety measures.

Future Directions

The use of fluorophenyl groups in pharmaceuticals is a promising area of research due to their beneficial properties. Future research may focus on developing new synthesis methods and exploring the biological activity of these compounds .

properties

IUPAC Name

4-(3-fluorophenyl)thiadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O2S/c10-6-3-1-2-5(4-6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTLZROHKLQEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(SN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 2
4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 3
4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 4
4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 6
4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid

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